1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid

説明

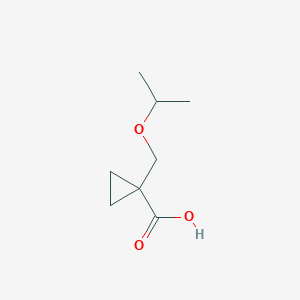

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a carboxylic acid group and an isopropoxymethyl substituent on the cyclopropane ring. This compound’s structure combines the steric constraints of the cyclopropane ring with the ether and alkyl functionalities of the isopropoxymethyl group.

特性

IUPAC Name |

1-(propan-2-yloxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)11-5-8(3-4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWBZXAVVXFENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial production methods typically involve optimizing these synthetic routes for large-scale manufacturing, ensuring high yield and purity.

化学反応の分析

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The isopropoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, leveraging its unique structural properties.

作用機序

The mechanism by which 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, influencing biochemical pathways. The isopropoxymethyl group can modulate the compound’s solubility and reactivity, affecting its overall biological activity .

類似化合物との比較

Structural and Functional Group Analysis

The following table compares key cyclopropane-1-carboxylic acid derivatives, emphasizing substituent effects on molecular properties:

Physicochemical Properties

- Steric Effects : The bulky isopropoxymethyl group may hinder enzymatic interactions compared to smaller substituents like methoxy or hydroxy groups .

- Acidity : The carboxylic acid group (pKa ~2–4) dominates acidity, but electron-withdrawing substituents (e.g., bromophenyl) may slightly lower pKa compared to alkyl or ether groups .

生物活性

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound, like other cyclopropane carboxylic acids, may play a role in various biochemical processes, particularly in plant biology due to its structural similarities to known plant hormones.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane ring with an isopropoxy group and a carboxylic acid functional group. This unique arrangement of functional groups influences its reactivity and biological activity.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of plant growth regulation and stress response. The compound is hypothesized to act as an ethylene biosynthesis inhibitor, similar to other cyclopropane derivatives such as 1-amino-cyclopropane-1-carboxylic acid (ACC).

Ethylene Biosynthesis Inhibition

Research indicates that derivatives of cyclopropane carboxylic acids can inhibit ethylene production in plants. Ethylene is a crucial hormone involved in fruit ripening, flower senescence, and stress responses. By inhibiting ethylene biosynthesis, this compound may delay these processes, which can be beneficial in agricultural applications to extend shelf life and reduce spoilage.

Study 1: Inhibition of Ethylene Production

A study conducted on various cyclopropane carboxylic acids demonstrated their efficacy as inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene biosynthesis. The docking studies revealed that this compound showed promising binding affinities with ACO, suggesting its potential as an effective inhibitor (see Table 1 for binding constants).

| Compound | Binding Constant (Kb) | ΔG (kcal/mol) |

|---|---|---|

| This compound | 5.93 × 10^4 | -6.5 |

| Methylcyclopropane | 0.188 × 10^3 | -3.1 |

| Pyrazinoic acid | 7.61 × 10^3 | -5.3 |

Table 1: Binding affinities of various compounds with ACO.

Study 2: Stress Response in Maize

Another research effort explored the application of ACCA (a related compound) to enhance maize's resilience against biotic stressors. The study indicated that similar compounds could modulate ethylene levels, thereby improving plant defense mechanisms against pathogens (Kaur et al., 2022). This suggests that this compound may have analogous effects.

The primary mechanism through which this compound exerts its biological activity appears to be through the inhibition of ethylene production pathways. By interacting with key enzymes involved in ethylene synthesis, this compound can alter physiological responses in plants.

Q & A

Q. What are the recommended synthetic routes for 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized precursor. For example:

Precursor Preparation : Start with a substituted acrylate ester containing the isopropoxymethyl group.

Cyclopropanation : Use diazomethane or transition-metal catalysts (e.g., Rh(II)) to form the cyclopropane ring .

Hydrolysis : Convert the ester to the carboxylic acid using alkaline conditions (e.g., NaOH/EtOH) .

- Optimization : Yield depends on steric effects from the isopropoxymethyl group. Higher temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve cyclopropanation efficiency. Catalytic systems like Pd/C or Cu(OTf)₂ may enhance regioselectivity .

Table 1 : Comparison of Cyclopropanation Methods for Analogous Compounds

| Precursor | Reagent/Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Methoxy-substituted | CH₂N₂, Rh₂(OAc)₄ | 65–75 | 80°C, Toluene | |

| Chloro-substituted | Pd/C, H₂ | 55–60 | RT, EtOH |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key for confirming the cyclopropane ring (e.g., characteristic coupling constants J = 5–10 Hz for adjacent protons) and isopropoxymethyl group (δ ~1.2 ppm for CH₃, δ ~3.5 ppm for OCH₂) .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M-H]⁻ at m/z corresponding to C₈H₁₂O₃) .

Advanced Research Questions

Q. How do steric effects from the isopropoxymethyl group influence the cyclopropane ring’s reactivity in acid-catalyzed decarboxylation?

- Methodological Answer :

- Mechanistic Insight : The bulky isopropoxymethyl group increases steric hindrance, slowing nucleophilic attack on the cyclopropane ring. This delays ring-opening and stabilizes intermediates .

- Experimental Design :

Kinetic Studies : Monitor decarboxylation rates at varying pH (1–5) and temperatures (25–60°C) using gas chromatography to quantify CO₂ release .

Computational Modeling : Compare activation energies (DFT calculations) for substituted vs. unsubstituted cyclopropane derivatives .

Q. How can researchers resolve contradictions in reported enzymatic transformation efficiencies for cyclopropane-1-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from differences in enzyme sources or assay conditions. Strategies include:

- Standardized Assays : Use recombinantly expressed enzymes (e.g., ACC oxidase) under controlled O₂ levels .

- Control Experiments : Test for co-factor dependencies (e.g., Fe²⁺, ascorbate) and inhibitor effects .

- Data Normalization : Report activity as turnover number (kcat) rather than arbitrary units .

Data Contradiction Analysis

Q. Why do some studies report divergent regioselectivity in nucleophilic substitution reactions of cyclopropane derivatives?

- Methodological Answer : Discrepancies stem from solvent polarity and nucleophile strength. For example:

- Polar Aprotic Solvents (DMF, DMSO): Favor SN2 mechanisms, leading to inversion at the substituted carbon .

- Weak Nucleophiles (e.g., H₂O): Promote SN1 pathways, resulting in racemization .

- Resolution : Conduct kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 mechanisms .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reactions?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., CO₂ during decarboxylation) .

- PPE : Acid-resistant gloves (nitrile) and goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。